molecular formula C22H25N3O4 B11371162 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11371162
M. Wt: 395.5 g/mol
InChI Key: LIVQXUZAWLMZCN-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-butoxybenzohydrazide with an appropriate acylating agent to form the oxadiazole ringThe reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4/c1-4-5-12-27-18-10-7-17(8-11-18)21-22(25-29-24-21)23-20(26)14-28-19-9-6-15(2)16(3)13-19/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25,26)

InChI Key

LIVQXUZAWLMZCN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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